Tert-butyl 1,2,5-triazepane-5-carboxylate

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Tert-butyl 1,2,5-triazepane-5-carboxylate (CAS 952153-86-5; MF: C₉H₁₉N₃O₂; MW: 201.27 g/mol) is a protected seven-membered heterocyclic amine containing three nitrogen atoms at the 1, 2, and 5 positions of the triazepane ring. The compound features an acid-labile tert-butyloxycarbonyl (Boc) protecting group at the N-5 position, leaving the N-1 and N-2 amines available for further functionalization.

Molecular Formula C9H19N3O2
Molecular Weight 201.27 g/mol
Cat. No. B8021985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1,2,5-triazepane-5-carboxylate
Molecular FormulaC9H19N3O2
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNNCC1
InChIInChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-6-4-10-11-5-7-12/h10-11H,4-7H2,1-3H3
InChIKeyPQARGMBWFWJURB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 1,2,5-triazepane-5-carboxylate: Procurement Overview and Core Characteristics


Tert-butyl 1,2,5-triazepane-5-carboxylate (CAS 952153-86-5; MF: C₉H₁₉N₃O₂; MW: 201.27 g/mol) is a protected seven-membered heterocyclic amine containing three nitrogen atoms at the 1, 2, and 5 positions of the triazepane ring . The compound features an acid-labile tert-butyloxycarbonyl (Boc) protecting group at the N-5 position, leaving the N-1 and N-2 amines available for further functionalization . The N-1 position in particular can be selectively functionalized while the N-5 position remains Boc-protected, enabling orthogonal synthetic strategies in both solution-phase and solid-phase synthesis workflows [1].

Why Generic Piperazine or 1,4-Diazepane Substitution Cannot Replace Tert-butyl 1,2,5-triazepane-5-carboxylate


Generic substitution of tert-butyl 1,2,5-triazepane-5-carboxylate with conventional six-membered piperazine (two nitrogens) or seven-membered 1,4-diazepane (two nitrogens) scaffolds is chemically and pharmacologically invalid. The 1,2,5-triazepane core incorporates three nitrogen atoms—one more than the comparator scaffolds—positioned at specific 1, 2, and 5 locations of the seven-membered ring [1]. This unique nitrogen spacing introduces additional hydrogen-bond donor/acceptor capacity and alters the ring's conformational landscape, which directly modulates target binding geometry and physicochemical properties such as basicity and logP [2]. The Boc protection at the N-5 position, combined with two unprotected amines (N-1 and N-2) on the triazepane ring, enables regioselective functionalization patterns that are geometrically and electronically distinct from the protection/deprotection options available on piperazine or 1,4-diazepane analogs .

Tert-butyl 1,2,5-triazepane-5-carboxylate: Comparative Quantitative Evidence for Scientific Selection


Orthogonal Protection Capability: Dual Boc/Fmoc Triazepane Derivative Enables Independent Deprotection Pathways

Tert-butyl 1,2,5-triazepane-5-carboxylate serves as a precursor to the dual-protected derivative 1-tert-butyl 5-(9H-fluoren-9-ylmethyl) 1,2,5-triazepane-1,5-dicarboxylate (CAS 2172546-66-4), which features both Boc (acid-labile) and Fmoc (base-labile) protecting groups on the same triazepane core [1]. This orthogonal protection enables sequential deprotection under mutually exclusive conditions—Boc removal with TFA leaves Fmoc intact, while Fmoc removal with piperidine leaves Boc intact—a capability unavailable in single-protected piperazine or 1,4-diazepane building blocks [2]. The dual-protected derivative has a calculated XLogP3 of 3.7 and topological polar surface area of 71.1 Ų, physicochemical parameters that inform its suitability for membrane permeability and solubility considerations in peptide synthesis [1].

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Antibacterial Efficacy: Triazepane-Containing Oxazolidinone Analogues Demonstrate In Vivo MRSA Activity

In a series of oxazolidinone antibacterial analogues where the C-ring unit was systematically varied, derivatives bearing a [1,2,5]triazepane C-ring (synthesized from tert-butyl 1,2,5-triazepane-5-carboxylate or its analogs) exhibited potent in vitro and in vivo antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) [1]. Compound 10a, a triazepane-containing oxazolidinone, demonstrated good in vivo efficacy when administered intravenously in a murine systemic infection model with MRSA SR3637 [1]. Further optimization yielded triazepane-containing compounds 21a and 21b bearing a thiocarbamate side chain, which showed high in vivo activity against MRSA SR3637 alongside a promising safety profile characterized by weak inhibition of monoamine oxidase and cytochrome P450 isozymes [2]. The triazepane C-ring provides multiple sites for functional group modification (N-1, N-2, and N-5 positions) compared to the morpholine (oxygen-containing) and piperazine (two-nitrogen) C-rings of linezolid and eperezolid, respectively [3].

Antibacterial Drug Discovery Oxazolidinone MRSA

DPP-IV Inhibition: Triazepane Scaffold Included in HQSAR Model with q²=0.738 and r²=0.962

In a comparative hologram quantitative structure-activity relationship (HQSAR) study of 108 trifluorophenyl-substituted heterocyclic DPP-IV inhibitors, triazepane derivatives were evaluated alongside homopiperazine and pyrazoline analogs [1]. The HQSAR model achieved a cross-validated q² of 0.738 and a non-cross-validated r² of 0.962 using atoms, connection, donor, and acceptor as fragment distinction parameters with fragment size 4-7 [1]. Molecular docking identified key amino acid residue interactions (Ser-631, His-741, Tyr-663, Glu-204, Arg-123, Ala-655) that inform rational design of triazepane-based DPP-IV inhibitors [1]. Earlier work by the same research group demonstrated that triazepane derivatives bearing an acid moiety were potent DPP-IV inhibitors without inhibiting CYP 3A4, with compound 13p ((R)-4-[1-acetyl-2-{3-amino-4-(2,4,5-trifluorophenyl)butanoyl-1,2,5-triazepan-5-carbonyl}benzoic acid]) showing good in vitro activity without CYP inhibition [2].

DPP-IV Inhibitors Type 2 Diabetes QSAR

Synthetic Accessibility: SnAP Hydrazine Oxidative Coupling Enables Direct Access to 1,2,5-Triazepanes

A published synthetic methodology demonstrates that SnAP (tin amine protocol) hydrazine reagents undergo copper-promoted oxidative coupling with aldehydes to directly form substituted 1,4,5-oxadiazepanes and 1,2,5-triazepanes [1]. Unlike all prior reactions involving SnAP reagents, the SnAP hydrazine reagents undergo a molecular oxygen-assisted oxidative cyclization, providing a distinct mechanistic pathway for triazepane ring construction [2]. This methodology enables the synthesis of chiral 1,2,5-triazepane derivatives that can be further elaborated to Boc-protected building blocks such as tert-butyl 1,2,5-triazepane-5-carboxylate, offering an alternative route to traditional multi-step cyclization approaches that employ diamine-carbonyl condensations .

Synthetic Methodology Heterocycle Synthesis Tin-Mediated Coupling

Recommended Research and Procurement Scenarios for Tert-butyl 1,2,5-triazepane-5-carboxylate


Orthogonal Peptide and Heterocycle Synthesis Requiring Dual Protection

When synthetic workflows demand sequential amine deprotection under mutually exclusive conditions (e.g., acid-labile Boc removal followed by base-labile Fmoc removal), tert-butyl 1,2,5-triazepane-5-carboxylate serves as a key precursor to dual-protected triazepane derivatives [1]. The resulting 1-tert-butyl 5-(9H-fluoren-9-ylmethyl) 1,2,5-triazepane-1,5-dicarboxylate enables independent deprotection pathways that are not achievable with mono-protected piperazine or 1,4-diazepane building blocks, making this compound particularly valuable for solid-phase peptide synthesis and complex heterocycle construction where protecting group orthogonality is critical for yield and purity [2].

Oxazolidinone Antibiotic Discovery Targeting MRSA and Gram-Positive Pathogens

Medicinal chemistry teams developing next-generation oxazolidinone antibiotics should prioritize tert-butyl 1,2,5-triazepane-5-carboxylate as a C-ring building block. Published evidence demonstrates that triazepane-containing oxazolidinones (e.g., compound 10a, 21a, 21b) exhibit potent in vivo efficacy against MRSA in murine infection models, with a favorable safety profile characterized by weak inhibition of monoamine oxidase and cytochrome P450 enzymes [1]. The three nitrogen atoms of the triazepane ring provide additional sites for functional group installation compared to the morpholine and piperazine C-rings of linezolid and eperezolid, respectively, enabling broader SAR exploration and potential intellectual property differentiation [2].

DPP-IV Inhibitor Development with Reduced CYP Liability

In DPP-IV inhibitor programs for type 2 diabetes, triazepane derivatives have demonstrated potent enzyme inhibition without concomitant CYP 3A4 inhibition (exemplified by compound 13p), a property that reduces the risk of drug-drug interactions in clinical candidates [1]. The validated HQSAR model (q²=0.738, r²=0.962) covering triazepane, homopiperazine, and pyrazoline derivatives provides a computational framework for prioritizing synthetic targets, enabling medicinal chemists to focus resources on triazepane analogs predicted to have favorable DPP-IV binding and selectivity profiles [2].

Synthesis of Chiral Triazepane Building Blocks via SnAP Oxidative Coupling

For laboratories seeking efficient access to chiral 1,2,5-triazepane derivatives, the SnAP hydrazine oxidative coupling methodology offers a complementary synthetic route to traditional diamine-carbonyl cyclization approaches [1]. This copper-promoted, molecular oxygen-assisted cyclization provides direct entry to substituted triazepanes that can be subsequently Boc-protected to yield analogs of tert-butyl 1,2,5-triazepane-5-carboxylate with defined stereochemistry, supporting stereospecific SAR studies and the synthesis of enantiopure drug candidates [2].

Quote Request

Request a Quote for Tert-butyl 1,2,5-triazepane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.